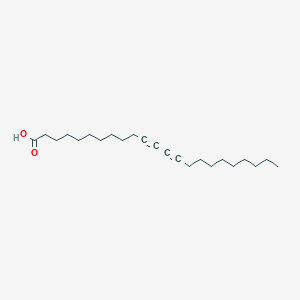![molecular formula C20H17ClN2O3 B14300493 4-[(2-Chlorophenyl)methoxy]-3-methoxy-N-(pyridin-4-yl)benzamide CAS No. 113457-10-6](/img/structure/B14300493.png)
4-[(2-Chlorophenyl)methoxy]-3-methoxy-N-(pyridin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Chlorophenyl)methoxy]-3-methoxy-N-(pyridin-4-yl)benzamide is a complex organic compound that features a benzamide core substituted with a 2-chlorophenyl group, a methoxy group, and a pyridin-4-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chlorophenyl)methoxy]-3-methoxy-N-(pyridin-4-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with 4-aminopyridine to yield 3-methoxy-N-(pyridin-4-yl)benzamide.
Introduction of the 2-Chlorophenyl Group: The next step involves the introduction of the 2-chlorophenyl group via a nucleophilic aromatic substitution reaction. This can be achieved by reacting 3-methoxy-N-(pyridin-4-yl)benzamide with 2-chlorophenylmethanol in the presence of a base such as potassium carbonate.
Methoxylation: The final step involves the methoxylation of the benzamide core to introduce the methoxy group at the 4-position. This can be achieved using a methoxylating agent such as dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2-Chlorophenyl)methoxy]-3-methoxy-N-(pyridin-4-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[(2-Chlorophenyl)methoxy]-3-methoxy-N-(pyridin-4-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Material Science: This compound can be used in the development of new materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study various biochemical pathways and processes.
Mécanisme D'action
The mechanism of action of 4-[(2-Chlorophenyl)methoxy]-3-methoxy-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(2-Chlorophenyl)methoxy]-3-methoxy-N-(pyridin-3-yl)benzamide: Similar structure but with the pyridine ring at a different position.
4-[(2-Chlorophenyl)methoxy]-3-methoxy-N-(pyridin-2-yl)benzamide: Similar structure but with the pyridine ring at a different position.
4-[(2-Chlorophenyl)methoxy]-3-methoxy-N-(pyridin-5-yl)benzamide: Similar structure but with the pyridine ring at a different position.
Uniqueness
The uniqueness of 4-[(2-Chlorophenyl)methoxy]-3-methoxy-N-(pyridin-4-yl)benzamide lies in its specific substitution pattern, which can confer unique biological activity and chemical reactivity compared to its analogs. This makes it a valuable compound for various research applications and potential therapeutic uses.
Propriétés
Numéro CAS |
113457-10-6 |
|---|---|
Formule moléculaire |
C20H17ClN2O3 |
Poids moléculaire |
368.8 g/mol |
Nom IUPAC |
4-[(2-chlorophenyl)methoxy]-3-methoxy-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C20H17ClN2O3/c1-25-19-12-14(20(24)23-16-8-10-22-11-9-16)6-7-18(19)26-13-15-4-2-3-5-17(15)21/h2-12H,13H2,1H3,(H,22,23,24) |
Clé InChI |
AQSAAYIQEVBRRD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C(=O)NC2=CC=NC=C2)OCC3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Hydroxybicyclo[3.2.2]nona-3,6,8-trien-2-one](/img/structure/B14300410.png)
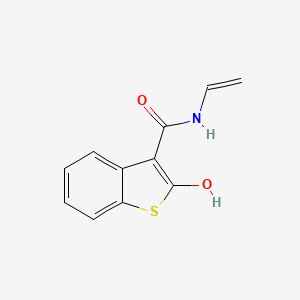
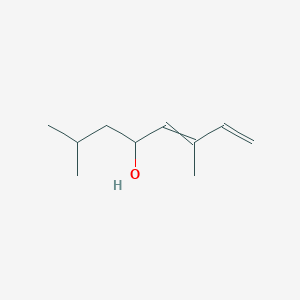
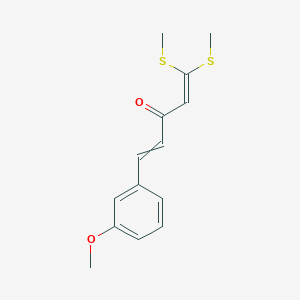
![2-Thiabicyclo[3.2.0]hepta-1(5),3-diene](/img/structure/B14300425.png)
![Ethenamine, 2-[1-(4-bromophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl-](/img/structure/B14300443.png)
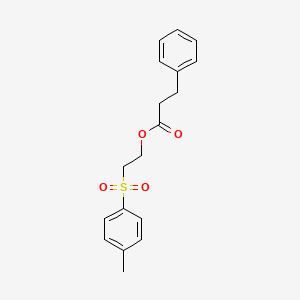
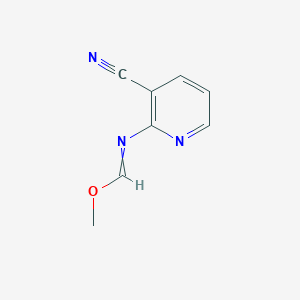
![1-[2-(2,4,4-Trimethylpentan-2-yl)phenoxy]propan-1-ol](/img/structure/B14300471.png)
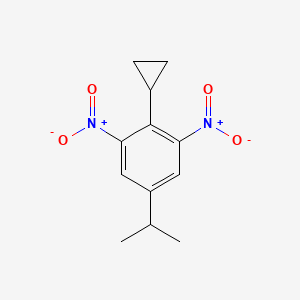

![4-Bromo-6-({[2-(pyridin-2-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14300481.png)
![2-Ethyl-3-[methoxy(phenylsulfanyl)(trimethylsilyl)methyl]cyclopentan-1-one](/img/structure/B14300482.png)
